4-methyl-N-[(E)-naphthalen-2-ylmethylidene]-3-nitroaniline
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Overview
Description
(4-methyl-3-nitrophenyl)(2-naphthylmethylene)amine is an organic compound that features a complex structure combining a nitrophenyl group and a naphthylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methyl-3-nitrophenyl)(2-naphthylmethylene)amine typically involves the condensation reaction between 4-methyl-3-nitrobenzaldehyde and 2-naphthylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of (4-methyl-3-nitrophenyl)(2-naphthylmethylene)amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(4-methyl-3-nitrophenyl)(2-naphthylmethylene)amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(4-methyl-3-nitrophenyl)(2-naphthylmethylene)amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-methyl-3-nitrophenyl)(2-naphthylmethylene)amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes and exhibiting cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
(4-methyl-3-nitrophenyl)(2-naphthylmethylene)amine: Unique due to its specific combination of nitrophenyl and naphthylmethylene groups.
(4-methyl-3-nitrophenyl)(2-phenylmethylene)amine: Similar structure but with a phenyl group instead of a naphthyl group.
(4-methyl-3-nitrophenyl)(2-benzylmethylene)amine: Similar structure but with a benzyl group instead of a naphthyl group.
Uniqueness
(4-methyl-3-nitrophenyl)(2-naphthylmethylene)amine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H14N2O2 |
---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
N-(4-methyl-3-nitrophenyl)-1-naphthalen-2-ylmethanimine |
InChI |
InChI=1S/C18H14N2O2/c1-13-6-9-17(11-18(13)20(21)22)19-12-14-7-8-15-4-2-3-5-16(15)10-14/h2-12H,1H3 |
InChI Key |
UELNDJFNYJPHGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=CC3=CC=CC=C3C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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